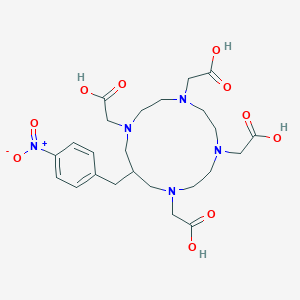![molecular formula C11H20O5S2 B155711 5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid CAS No. 132461-39-3](/img/structure/B155711.png)
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid is a complex polymeric compound. This compound is notable for its unique structural properties, which include a dithiolane ring and a pentanoic acid chain polymerized with 2-hydroxypropanoic acid. These structural features confer the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid typically involves the polymerization of ®-1,2-Dithiolane-3-pentanoic acid with 2-hydroxypropanoic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the polymerization process. Common catalysts used include metal-based catalysts such as tin(II) octoate. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired polymer structure is achieved.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under optimized conditions. The process is monitored to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, leading to the formation of thiol derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted polymers with various functional groups.
Wissenschaftliche Forschungsanwendungen
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of ®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, leading to modifications in protein function. Additionally, the polymer can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways involved depend on the specific application and context in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring structure, known for their electronic properties and applications in organic electronics.
4DPAIPN: A donor-acceptor fluorophore used in photocatalytic transformations.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine Derivatives: Compounds with conjugated π-bridge units, used in various electronic applications.
Uniqueness
®-1,2-Dithiolane-3-pentanoic acid polymer with 2-hydroxypropanoic acid is unique due to its combination of a dithiolane ring and a pentanoic acid chain polymerized with 2-hydroxypropanoic acid. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that require biocompatibility, antioxidant properties, and the ability to undergo various chemical modifications.
Eigenschaften
CAS-Nummer |
132461-39-3 |
|---|---|
Molekularformel |
C11H20O5S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
5-[(3R)-dithiolan-3-yl]pentanoic acid;2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O2S2.C3H6O3/c9-8(10)4-2-1-3-7-5-6-11-12-7;1-2(4)3(5)6/h7H,1-6H2,(H,9,10);2,4H,1H3,(H,5,6)/t7-;/m1./s1 |
InChI-Schlüssel |
BPHVIFJUYFPIAI-OGFXRTJISA-N |
SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Isomerische SMILES |
CC(C(=O)O)O.C1CSS[C@@H]1CCCCC(=O)O |
Kanonische SMILES |
CC(C(=O)O)O.C1CSSC1CCCCC(=O)O |
Synonyme |
P-LAC-P-LI polylactic acid-polylipoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[hexyl(methyl)phosphoryl]hexane](/img/structure/B155633.png)


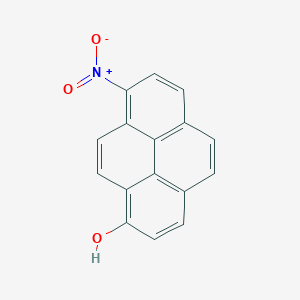
![2,4-dihydro-4-[(2-hydroxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B155645.png)
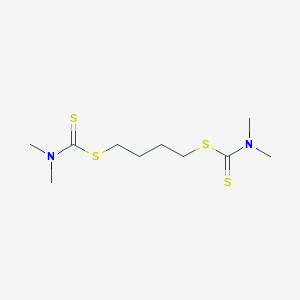
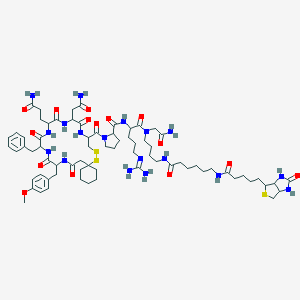

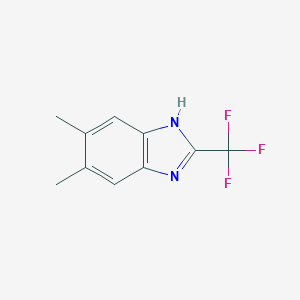
![Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B155654.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
